[1-(1-Phenylethyl)azetidin-3-yl]methanol
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Overview
Description
[1-(1-Phenylethyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C12H17NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)azetidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Phenylethyl)azetidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where functional groups on the azetidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(1-Phenylethyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in probing biochemical processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of [1-(1-Phenylethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Benzhydryl-3-methylazetidine
- 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
- (S)-1-[®-1-Phenylethyl]-3-(hydroxymethyl)pyrrolidine
Uniqueness: What sets [1-(1-Phenylethyl)azetidin-3-yl]methanol apart from similar compounds is its specific substitution pattern on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
143329-31-1 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(1-phenylethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-10(12-5-3-2-4-6-12)13-7-11(8-13)9-14/h2-6,10-11,14H,7-9H2,1H3 |
InChI Key |
FGCMITQDRPFKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)CO |
Origin of Product |
United States |
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